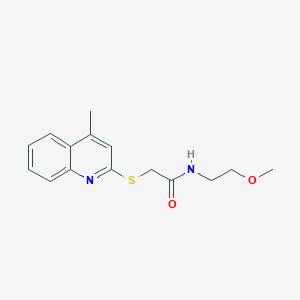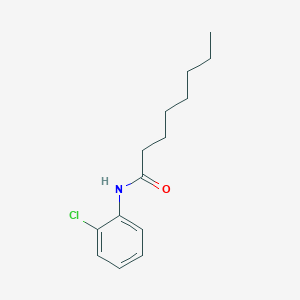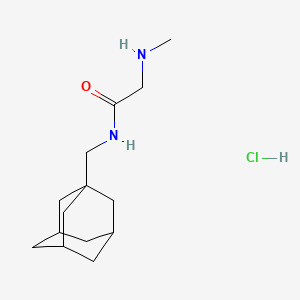
N-(2-methoxyethyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyethyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide is a synthetic organic compound that belongs to the class of quinoline derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiols or disulfides.
Attachment of the Methoxyethyl Group: The methoxyethyl group can be attached through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(2-methoxyethyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinolines.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinolines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
作用机制
The mechanism of action of N-(2-methoxyethyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide would depend on its specific biological activity. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The sulfanyl and methoxyethyl groups may modulate the compound’s binding affinity and specificity for these targets.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound of the quinoline derivatives.
Chloroquine: A well-known antimalarial drug that contains a quinoline core.
Quinacrine: Another antimalarial drug with a similar structure.
Uniqueness
N-(2-methoxyethyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide is unique due to the presence of the sulfanyl and methoxyethyl groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
属性
IUPAC Name |
N-(2-methoxyethyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-11-9-15(17-13-6-4-3-5-12(11)13)20-10-14(18)16-7-8-19-2/h3-6,9H,7-8,10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCYKSOYYPECOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![isopropyl (5-{3-[4-(2-hydroxyethyl)-1-piperazinyl]propanoyl}-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)carbamate dihydrochloride hydrate](/img/structure/B4920998.png)
![3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)propanamide](/img/structure/B4921010.png)
![2-[(5Z)-5-{[2,5-dimethyl-1-(4-methylpyridin-2-yl)-1H-pyrrol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B4921018.png)
![6-methyl-3-[(4-methyl-1,4-diazepan-1-yl)methyl]-4H-chromen-4-one](/img/structure/B4921026.png)
![methyl 4-{[(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate](/img/structure/B4921039.png)

![6-{[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-[2-(2-methylphenoxy)ethyl]-3(2H)-pyridazinone](/img/structure/B4921049.png)
![3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid](/img/structure/B4921076.png)

amino]benzamide](/img/structure/B4921094.png)
![N-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid](/img/structure/B4921098.png)
![2-(2-Chloro-6-fluorophenyl)-1-{2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidin-1-YL}ethan-1-one](/img/structure/B4921105.png)
![3-[Bis(prop-2-enyl)amino]-1-thiophen-2-ylpropan-1-one](/img/structure/B4921117.png)
![2-[(3,4-dichlorophenyl)sulfonyl]biphenyl](/img/structure/B4921120.png)
